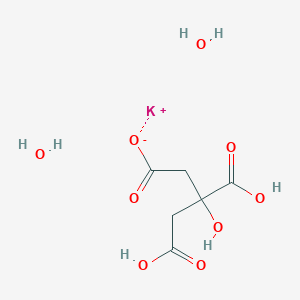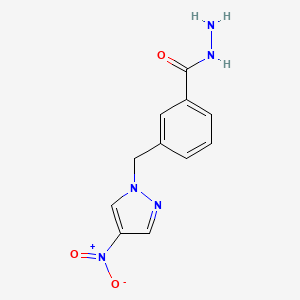![molecular formula C20H18FN3OS B2527173 N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamid CAS No. 396720-29-9](/img/structure/B2527173.png)
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Die einzigartige Struktur und die funktionellen Gruppen der Verbindung machen sie zu einem interessanten Kandidaten für die Krebsforschung. Forscher haben ihr Potenzial als Antitumormittel untersucht, da sie das Tumorwachstum hemmen, in Zellsignalisierungswege eingreifen oder Apoptose in Krebszellen induzieren kann .
Entzündungshemmende und analgetische Wirkungen
Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. Diese Verbindung hat sich als vielversprechendes entzündungshemmendes und analgetisches Mittel erwiesen. Sie kann entzündungshemmende Prozesse modulieren, Schmerzen reduzieren und Symptome im Zusammenhang mit entzündlichen Erkrankungen lindern .
Antibakterielle Aktivität
Die chemischen Eigenschaften der Verbindung deuten auf ein mögliches antimikrobielles Potenzial hin. Forscher haben ihre Wirksamkeit gegen Bakterien, Pilze und andere Krankheitserreger untersucht. Sie könnte als neuartiges antimikrobielles Mittel dienen oder bestehende Behandlungen verbessern .
Calciumkanal-Antagonismus
Calciumkanäle spielen eine wichtige Rolle in zellulären Prozessen. Die Interaktion dieser Verbindung mit Calciumkanälen könnte Auswirkungen auf die Herz-Kreislauf-Gesundheit, neurologische Erkrankungen und die Muskelfunktion haben. Weitere Untersuchungen sind erforderlich, um diesen Aspekt zu untersuchen .
Antihypertensive Wirkungen
Hypertonie (Bluthochdruck) ist ein erhebliches Gesundheitsproblem. Einige Forschungsergebnisse deuten darauf hin, dass diese Verbindung antihypertensive Eigenschaften haben kann, indem sie den Blutgefäßtonus oder die Nierenfunktion beeinflusst. Die Untersuchung ihres Potenzials bei der Behandlung von Hypertonie ist entscheidend .
Diuretische und kaliumsparende Eigenschaften
Diuretika helfen, den Flüssigkeitshaushalt im Körper zu regulieren. Die diuretischen Wirkungen dieser Verbindung, kombiniert mit kaliumsparenden Eigenschaften, könnten bei Erkrankungen wie Ödemen oder Herzinsuffizienz wertvoll sein. Forscher untersuchen weiterhin ihre diuretischen Mechanismen .
Antileishmaniale Aktivität
Leishmaniose, die durch Protozoenparasiten verursacht wird, betrifft Millionen Menschen weltweit. Vorläufige Studien deuten darauf hin, dass diese Verbindung eine antileishmaniale Aktivität aufweisen könnte, was sie zu einer potenziellen therapeutischen Option macht .
Neue synthetische Methoden
Neben ihren spezifischen Anwendungen haben Forscher neue synthetische Methoden entwickelt, um Moleküle mit verbesserten Arzneimitteleigenschaften und ADME-Tox-Eigenschaften (Absorption, Verteilung, Metabolismus, Ausscheidung und Toxizität) zu erzeugen. Diese Methoden tragen zum allgemeinen Fortschritt der Arzneimittelentwicklung bei .
Zusammenfassend lässt sich sagen, dass N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamid ein vielversprechendes Potenzial in verschiedenen Bereichen bietet, von der Krebsforschung bis zur Modulation von Entzündungen. Seine einzigartige Struktur und seine potenziellen Anwendungen machen sie zu einem spannenden Thema für weitere Untersuchungen. 🌟 .
Eigenschaften
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-12-3-8-18(13(2)9-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGFYYKUDYUUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B2527091.png)

![2-{5-[1-(2-ethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2527093.png)

![N-[2-(3,4-dimethylphenyl)sulfanylethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2527096.png)



![N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2527102.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2527107.png)
![6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2527109.png)

![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)
